Cas no 949870-06-8 (2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide)

2-Chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide is a heterocyclic compound featuring a fused naphthothiazole core linked to a chloropyridine-carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The chloro and carboxamide functional groups enhance reactivity, facilitating further derivatization for targeted applications. Its rigid polycyclic framework contributes to stability and potential binding affinity in biological systems. The compound is particularly useful in the synthesis of pharmacologically active molecules, such as kinase inhibitors or antimicrobial agents, due to its ability to modulate intermolecular interactions. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial applications.
2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide structure
949870-06-8 structure
Product name:2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide
CAS No:949870-06-8
MF:C17H10ClN3OS
MW:339.798800945282
CID:5976996
PubChem ID:25516603

2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 949870-06-8
    • Z147173738
    • 2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide
    • EN300-26604798
    • AKOS033371366
    • Inchi: 1S/C17H10ClN3OS/c18-14-9-11(7-8-19-14)16(22)21-17-20-15-12-4-2-1-3-10(12)5-6-13(15)23-17/h1-9H,(H,20,21,22)
    • InChI Key: AJWPTFKQHVZVNO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)C(NC1=NC2=C(C=CC3C=CC=CC2=3)S1)=O

Computed Properties

  • Exact Mass: 339.0233108g/mol
  • Monoisotopic Mass: 339.0233108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 83.1Ų

2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26604798-0.05g
2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide
949870-06-8 95.0%
0.05g
$212.0 2025-03-20

2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide Related Literature

Additional information on 2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide

Research Brief on 2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide (CAS: 949870-06-8)

2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide (CAS: 949870-06-8) is a novel small-molecule compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique naphthothiazole-pyridine hybrid structure, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, making it a subject of significant interest for drug discovery and development.

The synthesis of 2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide involves a multi-step process that includes the condensation of 2-aminonaphtho[1,2-d]thiazole with 2-chloropyridine-4-carboxylic acid derivatives. The compound's structural features, such as the chloro-substituted pyridine ring and the fused naphthothiazole system, contribute to its bioactivity and selectivity. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating further biological evaluations.

In vitro studies have demonstrated that 2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide exhibits potent inhibitory activity against specific kinase targets, including those involved in cancer cell proliferation and survival. For instance, it has been shown to effectively inhibit the activity of protein kinases such as JAK2 and FLT3, which are often dysregulated in hematological malignancies. These findings suggest its potential as a targeted therapy for leukemia and other cancers.

Pharmacokinetic studies in animal models have revealed favorable absorption and distribution profiles for 2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide. The compound demonstrates good oral bioavailability and moderate plasma protein binding, which are desirable characteristics for drug candidates. Additionally, its metabolic stability and low toxicity in preclinical models highlight its potential for further development into clinical trials.

Recent research has also explored the compound's antimicrobial properties. Preliminary data indicate that 2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These findings open new avenues for its application in combating antibiotic-resistant infections.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing structure-activity relationship (SAR) studies aim to refine the molecular scaffold to enhance its therapeutic index. Furthermore, the development of scalable synthetic routes and formulation strategies will be critical for advancing this compound into clinical testing.

In conclusion, 2-chloro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}pyridine-4-carboxamide (CAS: 949870-06-8) represents a promising candidate for drug development, with potential applications in oncology and infectious diseases. Continued research efforts are needed to fully elucidate its mechanisms of action, optimize its pharmacological properties, and evaluate its safety and efficacy in human trials. This compound exemplifies the intersection of chemical innovation and biological discovery, offering new hope for addressing unmet medical needs.

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